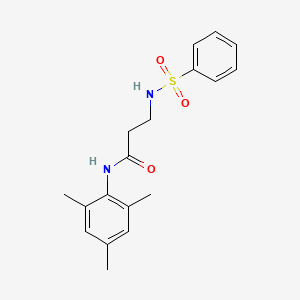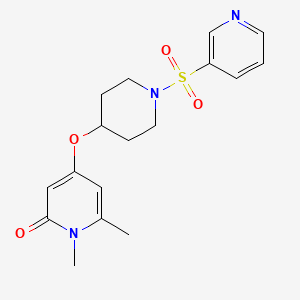
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, modulating its activity and downstream signaling pathways. The sigma-1 receptor is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, suggesting its potential as an antidepressant and anxiolytic agent. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, suggesting its potential as a neuroprotective agent.
实验室实验的优点和局限性
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate neurotransmitter release and ion channel activity, and its neuroprotective effects. However, N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
未来方向
There are several future directions for the study of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has the potential to be a valuable tool for the study of the sigma-1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide and its applications in various fields.
合成方法
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-carboxamide in the presence of a palladium catalyst and a base.
科学研究应用
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders.
属性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-6-9-19(10-7-16)15-4-2-14(3-5-15)18-17(20)13-8-11-22-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZJWWKBZAYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)


![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)